MI-773 is classified as a small molecule and specifically belongs to the category of MDM2 antagonists. The compound is derived from a class of spiro-oxindole derivatives, which are known for their ability to inhibit protein-protein interactions critical for cancer cell survival. Its development was aimed at overcoming limitations associated with earlier MDM2 inhibitors, such as poor absorption and toxicity .
The synthesis of MI-773 involves several key steps that utilize established organic chemistry techniques. A notable method includes the three-component reaction involving azomethine ylides and dipolarophiles, which leads to the formation of dispiro-indolinone structures.
MI-773 features a complex molecular structure characterized by its spiro-indolinone framework. The compound's structure allows it to effectively mimic key amino acid residues of p53, facilitating its binding to MDM2.
MI-773 undergoes several chemical reactions that are crucial for its mechanism of action:
The mechanism by which MI-773 exerts its antitumor effects primarily involves:
The physical and chemical properties of MI-773 contribute significantly to its functionality:
MI-773 holds promise in various scientific applications:
MI-773 (SAR405838) is a cis-imidazoline small-molecule inhibitor designed to occupy the p53-binding pocket of Mouse Double Minute 2 homolog (MDM2). Its high-affinity binding (Ki = 0.88 nM) results from optimized hydrophobic interactions extending beyond the conserved Phe-Trp-Leu triad binding sites. Structural analyses reveal that MI-773's phenoxyphenyl moiety engages additional subsites in the MDM2 cleft, including Phe55, Val93, and Ile99 residues, enhancing binding stability and selectivity over other MDM2 inhibitors like Nutlin-3a. This extended interface reduces dissociation rates and increases functional half-life. Molecular dynamics simulations confirm that MI-773 stabilizes MDM2's helical conformation, preventing structural fluctuations essential for p53 recruitment [1] [3] [7].
Table 1: Binding Affinity Comparison of MDM2 Inhibitors
| Compound | Ki (nM) | IC50 (μM) Range | Selectivity Index |
|---|---|---|---|
| MI-773 | 0.88 | 0.11–30.8 | >35-fold vs. Nutlin-3a |
| Nutlin-3a | 18 | 12.8–33.1 | Reference |
| RG-7112 | 11 | 13.1–96.9 | Moderate |
MI-773 competitively disrupts the p53-MDM2 interaction by sterically occluding the N-terminal transactivation domain (TAD) of p53. Surface plasmon resonance studies demonstrate that MI-773 reduces p53-MDM2 binding by >95% at 100 nM concentrations. In wild-type TP53 cancer cell lines, this displacement stabilizes nuclear p53, increasing its half-life from minutes to hours. Immunoprecipitation assays confirm dose-dependent dissociation of p53-MDM2 complexes within 2 hours of MI-773 exposure, with concomitant reductions in p53 ubiquitination. This mechanism is particularly effective in malignancies lacking TP53 mutations, such as neuroblastoma and acute myeloid leukemia, where endogenous p53 remains intact but suppressed by MDM2 overexpression [2] [4] [10].
Stabilized p53 transcriptionally activates pro-apoptotic targets, including BCL2-Associated X (BAX) and p53 Upregulated Modulator of Apoptosis (PUMA). In neuroblastoma cell lines (IMR-32, SH-SY5Y), MI-773 (5 μM, 24h) induces >8-fold increases in PUMA mRNA and >5-fold increases in BAX protein. This upregulation triggers mitochondrial outer membrane permeabilization, evidenced by cytochrome c release and caspase-9 cleavage. RNA sequencing of MI-773-treated cells reveals enrichment of p53 pathway genes, with PUMA and BAX among the most significantly induced (adjusted p<0.001). CRISPR-mediated PUMA knockout reduces MI-773-induced apoptosis by 60–70%, confirming its essential role in cell death execution [4] [6] [10].
Concurrently, MI-773 represses anti-apoptotic networks through p53-mediated transcriptional repression and protein sequestration. MI-773 downregulates B-cell lymphoma 2 (BCL2) and BCL-extra-large (BCL-xL) by 50–80% in wild-type TP53 sarcoma and leukemia models. Additionally, stabilized p53 protein directly binds and inactivates survivin, leading to diminished inhibitor of apoptosis (IAP) activity. This dual perturbation shifts the BCL2/BAX ratio to favor apoptosis. In chemoresistant neuroblastoma, MI-773 synergizes with doxorubicin to amplify caspase-3 cleavage by 300% compared to monotherapy, overcoming evasion mechanisms mediated by BCL2 overexpression [4] [6].
Table 2: Apoptotic Protein Dynamics Following MI-773 Treatment
| Protein | Function | Change Post-MI-773 | Mechanism |
|---|---|---|---|
| BAX | Pro-apoptotic | ↑ 5–8 fold | Transcriptional activation by p53 |
| PUMA | Pro-apoptotic | ↑ 8–10 fold | Transcriptional activation by p53 |
| BCL2 | Anti-apoptotic | ↓ 50–80% | Transcriptional repression |
| Survivin | Anti-apoptotic | ↓ 70% | p53 binding and inactivation |
p53 activation by MI-773 transcriptionally upregulates cyclin-dependent kinase inhibitor 1A (p21), inducing irreversible G1/S arrest. In glioblastoma and neuroblastoma models, MI-773 (1–10 μM) elevates p21 protein within 4 hours, causing retinoblastoma protein (RB) hypophosphorylation. Flow cytometry analyses demonstrate 40–60% G1 phase accumulation, accompanied by reduced cyclin A2 and cyclin-dependent kinase 2 (CDK2) activity. p21 knockdown via siRNA reduces G1 arrest by >80%, confirming its centrality to this mechanism. The arrest persists for >72 hours post-treatment, committing cells to senescence or apoptosis depending on tissue context [4] [9] [10].
MI-773 suppresses ribonucleotide reductase catalytic subunits M1 and M2 (RRM1/RRM2), depleting deoxyribonucleotide triphosphate (dNTP) pools essential for DNA synthesis. RNA microarray analyses of neuroblastoma cells reveal 2.5–4.0-fold RRM1/RRM2 reductions within 24 hours of MI-773 exposure. This downregulation correlates with S-phase defects, including replication fork stalling and dATP/dGTP shortages. RRM2 overexpression partially rescues MI-773 cytotoxicity, underscoring its functional contribution. The RRM2 suppression is p53-dependent, as TP53-mutant cells exhibit no significant expression changes. This mechanism impairs DNA repair capacity, sensitizing cells to genotoxic agents [9] [10].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6